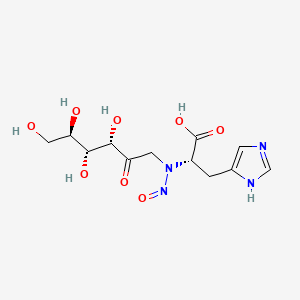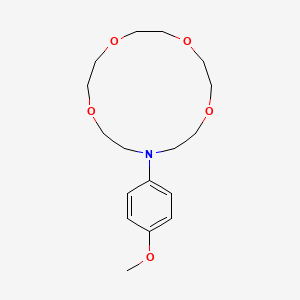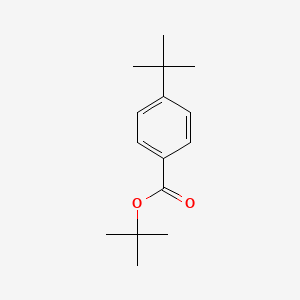![molecular formula C15H12ClNO3S B14349894 N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide CAS No. 93289-47-5](/img/structure/B14349894.png)
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide typically involves the reaction of 3-(2-chloroethenesulfonyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine can yield a sulfonamide.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can result in the formation of the corresponding amine.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Bromoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Iodoethenesulfonyl)phenyl]benzamide
- N-[3-(2-Fluoroethenesulfonyl)phenyl]benzamide
Uniqueness
N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide is unique due to the presence of the chloroethenesulfonyl group, which imparts specific chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the chloro derivative may exhibit distinct reactivity patterns and biological effects, making it a valuable compound for research and development.
Properties
CAS No. |
93289-47-5 |
|---|---|
Molecular Formula |
C15H12ClNO3S |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[3-(2-chloroethenylsulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12ClNO3S/c16-9-10-21(19,20)14-8-4-7-13(11-14)17-15(18)12-5-2-1-3-6-12/h1-11H,(H,17,18) |
InChI Key |
ZARQZQOOXXRUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)



![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)




![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
